Product packaging for 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine(Cat. No.:CAS No. 539826-70-5)

2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine

Cat. No.: B13762079
CAS No.: 539826-70-5
M. Wt: 180.29 g/mol
InChI Key: GWJHFKSBVJBUAR-UHFFFAOYSA-N
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Description

2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine is an alkylated dihydropyrazine of significant interest in food science and fragrance research. This compound is part of a class of heterocyclic diazines known for their roasty, nutty, and earthy aromatic qualities, which are crucial flavor components in processed foods such as chocolate, coffee, and roasted nuts . The formation of such alkylpyrazines occurs naturally during the fermentation and roasting stages of food production via Maillard and Strecker degradation reactions between reducing sugars and free amino acids . Beyond its organoleptic properties, this compound is also relevant in exploratory antimicrobial studies. Alkylpyrazines, as a chemical class, have demonstrated potential in research settings for inhibiting the growth of various bacteria and fungi, suggesting utility in developing novel preservation strategies and managing microbial contamination . The specific structural motif of the 5,6-dihydropyrazine is also a key intermediate in synthetic pathways; similar dihydropyrazines can be oxidized to their aromatic pyrazine counterparts or serve as precursors in chemoenzymatic synthesis, offering a versatile building block for constructing more complex molecules . With pyrazines generally recognized as safe (GRAS) for use as flavoring additives, this compound provides a valuable and relevant subject for investigating safe alternatives in applied research . Our product is supplied as a high-purity compound to ensure reliable and reproducible results in your analytical, synthetic, and application-based studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2 B13762079 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine CAS No. 539826-70-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

539826-70-5

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2,6-dimethyl-5-pentyl-2,3-dihydropyrazine

InChI

InChI=1S/C11H20N2/c1-4-5-6-7-11-10(3)13-9(2)8-12-11/h9H,4-8H2,1-3H3

InChI Key

GWJHFKSBVJBUAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NCC(N=C1C)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways of 2 Pentyl 3,5 Dimethyl 5,6 Dihydropyrazine

Laboratory Synthesis Approaches for 5,6-Dihydropyrazines

The construction of the 5,6-dihydropyrazine ring system in a laboratory setting can be achieved through several strategic approaches, including the integration of biocatalysis with chemical reactions, classical cyclization and condensation methods, and modern transition-metal-catalyzed transformations.

Chemoenzymatic synthesis offers a powerful strategy for the production of 5,6-dihydropyrazines by combining the selectivity of biological catalysts with the efficiency of chemical reactions. A key approach involves the biocatalytic production of α-hydroxy ketones, also known as acyloins, which are crucial precursors for the subsequent chemical cyclization to form the dihydropyrazine (B8608421) ring.

One notable biocatalyst for the generation of acyloins is baker's yeast (Saccharomyces cerevisiae). Whole cells of baker's yeast can catalyze the biotransformation of aliphatic aldehydes and 2-ketocarboxylic acids to produce a variety of acyloins. rsc.org This enzymatic process is highly valuable as it can introduce chirality and proceed under mild conditions. For the synthesis of the precursor to 2-pentyl-3,5-dimethyl-5,6-dihydropyrazine, a relevant acyloin would be 3-hydroxy-2-nonanone. This could potentially be synthesized by baker's yeast through the condensation of a six-carbon aldehyde (hexanal) and a pyruvate-derived C3 unit. The general mechanism for acyloin formation by baker's yeast involves the enzyme pyruvate (B1213749) decarboxylase, which generates an activated acetaldehyde (B116499) intermediate that can then react with an aldehyde.

The chemoenzymatic route to this compound can be summarized in the following two main stages:

Biocatalytic Acyloin Formation: An appropriate aliphatic aldehyde is biotransformed using a biocatalyst like baker's yeast to produce the corresponding α-hydroxy ketone.

Chemical Cyclization: The purified acyloin is then reacted with a suitable diamine, such as 1,2-propanediamine, in a subsequent chemical step to form the final 5,6-dihydropyrazine product. rsc.org

This combination of biological and chemical steps allows for the synthesis of complex molecules from simpler, readily available starting materials under environmentally benign conditions.

The core of many laboratory syntheses of 5,6-dihydropyrazines is the chemical cyclization and condensation of two key building blocks: an α-hydroxy ketone (acyloin) and a 1,2-diamine. This method provides a direct and efficient route to the dihydropyrazine scaffold.

For the specific synthesis of this compound, the required precursors would be 3-hydroxy-2-nonanone and 1,2-propanediamine. The reaction between these two components proceeds under mild conditions and leads to the formation of the target dihydropyrazine. rsc.org

The proposed mechanism for this reaction involves a series of steps:

Schiff Base Formation: The reaction is thought to initiate with the formation of a Schiff base between one of the amino groups of 1,2-propanediamine and the ketone carbonyl of the acyloin tautomer.

Double Bond Migration: This is followed by a migration of the double bond to form a more energetically favorable conjugated π system.

Intramolecular Cyclization: The second amino group of the diamine then attacks the carbon of the enol, leading to the formation of the six-membered dihydropyrazine ring.

Dehydration: The final step is the elimination of a water molecule to yield the stable 5,6-dihydropyrazine. rsc.org

This condensation reaction is a versatile method for the synthesis of a wide range of substituted 5,6-dihydropyrazines by simply varying the structure of the starting acyloin and diamine.

Palladium-catalyzed reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, and they offer potential routes to dihydropyrazine systems. While direct palladium-catalyzed synthesis of 5,6-dihydropyrazines is not extensively documented, related transformations can be considered for the construction or modification of these heterocyclic systems.

One relevant approach is the palladium(II)-catalyzed intramolecular tandem cyclization. For instance, a method has been developed for the synthesis of unsymmetrical 2,6-disubstituted pyrazines through a cascade reaction of aminoacetonitriles with arylboronic acids. This process involves a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation. organic-chemistry.org Although this method yields fully aromatic pyrazines, modifications to the reaction conditions or substrates could potentially lead to the isolation of dihydropyrazine intermediates.

Another related methodology is the palladium-catalyzed hydrogenation of pyrazines. While complete hydrogenation of the pyrazine (B50134) ring typically leads to piperazines, partial hydrogenation to dihydropyrazines can be a potential route if the reaction conditions are carefully controlled. rsc.orgacs.org The choice of catalyst, solvent, and reaction parameters such as temperature and pressure would be crucial in achieving the desired level of reduction. For example, palladium on carbon (Pd/C) is a common catalyst for such hydrogenations. mdpi.com

Furthermore, palladium-catalyzed intramolecular hydrofunctionalization reactions, such as hydroamination, represent a strategy for the formation of nitrogen-containing heterocycles. nih.gov These reactions involve the addition of an N-H bond across a carbon-carbon double or triple bond, and could be conceptually applied to the synthesis of dihydropyrazines from appropriately functionalized acyclic precursors.

While these palladium-catalyzed methods may not be the most direct routes to this compound, they represent important areas of research for the synthesis and functionalization of pyrazine and dihydropyrazine systems.

Biosynthetic and Natural Formation Mechanisms

This compound and other alkylpyrazines are significant contributors to the aroma and flavor of many cooked and fermented foods. Their formation in these systems is primarily attributed to the Maillard reaction and microbial metabolism.

The Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars, is a major pathway for the formation of a wide variety of flavor compounds, including alkylpyrazines, in thermally processed foods. semanticscholar.orgmdpi.com The formation of this compound via this pathway would involve the interaction of specific precursors under the influence of heat.

The general mechanism for alkylpyrazine formation in the Maillard reaction involves several key steps:

Strecker Degradation: The reaction of an amino acid with a dicarbonyl compound (formed from sugar degradation) leads to the formation of an α-aminoketone and a Strecker aldehyde.

Condensation of α-Aminoketones: Two molecules of an α-aminoketone can condense to form a dihydropyrazine intermediate.

Oxidation: This dihydropyrazine can then be oxidized to the corresponding pyrazine.

For the formation of this compound, the following precursors are proposed:

Amino Acid: An amino acid such as alanine (B10760859) or another amino acid that can provide a two-carbon α-aminoketone (aminoacetone) upon Strecker degradation.

Carbonyl Source: A lipid oxidation product, such as a long-chain aldehyde (e.g., heptanal), would be required to provide the pentyl group.

Alternatively, the dihydropyrazine intermediate formed from the condensation of two aminoacetone molecules can react with a Strecker aldehyde in an aldol-type condensation to introduce the alkyl substituent. semanticscholar.org In this case, the pentyl group would originate from the Strecker aldehyde of an amino acid like norleucine.

The specific reaction conditions, such as temperature, pH, and the concentration of reactants, significantly influence the types and amounts of pyrazines formed. researchgate.net

Microorganisms, particularly bacteria of the genus Bacillus, are known to produce a variety of alkylpyrazines during fermentation processes. nih.govorgsyn.org These compounds contribute to the characteristic aromas of fermented foods like natto (fermented soybeans) and some traditional Chinese liquors. The biosynthesis of alkylpyrazines by microorganisms offers an alternative to chemical synthesis and the high temperatures of the Maillard reaction.

The microbial synthesis of this compound would likely follow a pathway analogous to that of other alkylpyrazines produced by Bacillus subtilis. This involves the enzymatic conversion of amino acids and other metabolites into key intermediates that spontaneously condense to form the dihydropyrazine ring.

The proposed biosynthetic pathway would involve the following precursors:

Aminoacetone: This key intermediate is typically derived from the amino acid L-threonine through the action of enzymes like L-threonine dehydrogenase. orgsyn.org

2-Amino-3-heptanone: This second α-aminoketone would be necessary to provide the pentyl and one of the methyl groups. Its formation could arise from the microbial metabolism of fatty acids or other lipid-derived precursors, followed by amination.

The condensation of aminoacetone and 2-amino-3-heptanone would lead to the formation of the this compound ring. The specific enzymatic machinery and metabolic pathways for the synthesis of 2-amino-3-heptanone in microorganisms are not as well-elucidated as those for aminoacetone but are plausible given the metabolic diversity of bacteria like Bacillus subtilis.

The production of specific alkylpyrazines by microorganisms can be influenced by the composition of the fermentation medium, particularly the availability of precursor amino acids and carbon sources.

Data Tables

Table 1: Proposed Precursors for the Synthesis of this compound

Synthesis RoutePrecursor 1Precursor 2
Chemical Cyclization 3-Hydroxy-2-nonanone1,2-Propanediamine
Maillard Reaction Amino acid (e.g., Alanine)Lipid oxidation product (e.g., Heptanal) or Norleucine
Microbial Fermentation Aminoacetone (from L-threonine)2-Amino-3-heptanone

Table 2: Key Steps in the Formation of 5,6-Dihydropyrazines

Formation PathwayKey Intermediate(s)Key Reaction Step(s)
Chemical Cyclization Schiff base, enamineCondensation and intramolecular cyclization
Maillard Reaction α-Aminoketones, Strecker aldehydesStrecker degradation and condensation
Microbial Fermentation α-AminoketonesEnzymatic precursor synthesis and spontaneous condensation

Dimerization Mechanisms of Precursor Molecules in Biological Contexts

The formation of the dihydropyrazine ring in biological systems is a critical process, often initiated by the dimerization of precursor molecules. mdpi.comnih.gov In the biosynthesis of alkylpyrazines, such as the core structure of this compound, the dimerization of aminoketones is a key step. For instance, the biosynthesis of 2,5-dimethylpyrazine (B89654) in organisms like Bacillus subtilis originates from L-threonine. nih.gov An enzyme, L-threonine-3-dehydrogenase, catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate. nih.gov This intermediate is unstable and undergoes decarboxylation to form aminoacetone. nih.gov

The crucial dimerization step occurs when two molecules of the aminoacetone precursor spontaneously condense. This reaction is pH-dependent and proceeds via a 3,6-dihydro-2,5-dimethylpyrazine intermediate, which then tautomerizes or oxidizes to the final pyrazine product. nih.gov This dimerization is a prime example of how biological systems utilize simple precursors to construct more complex heterocyclic structures. nih.gov The evolution of such protein dimerization pathways can follow several routes, including the formation of a stable monomer intermediate which subsequently mutates to facilitate dimerization. nih.gov

PrecursorIntermediateDimerization Product (Core Structure)Organism Example
L-ThreonineAminoacetone3,6-dihydro-2,5-dimethylpyrazineBacillus subtilis nih.gov
Alanine & GlucoseAcetoin & AmmoniaTetramethylpyrazine (via dihydropyrazine intermediate)Bacillus subtilis

Investigation of Reaction Mechanisms and Intermediates

Oxidative and Reductive Transformation Pathways of Dihydropyrazines

Dihydropyrazines are key intermediates in the synthesis of pyrazines and can undergo various oxidative and reductive transformations. The aromatization of a 5,6-dihydropyrazine to its corresponding pyrazine is an oxidative process. This can be achieved through chemical oxidation or dehydrogenation. For example, the synthesis of certain ethenyl-dimethylpyrazines involves the cyclocondensation of precursors to form a 5,6-dihydropyrazine, which is then aromatized. researchgate.net Similarly, dihydropyrazine-fused porphyrin dimers have been synthesized through the oxidative coupling of β-aminoporphyrins. researchgate.net

Conversely, reductive pathways can also be significant. While the focus is often on oxidation to the stable aromatic pyrazine ring, the dihydropyrazine structure itself can be the result of reductive processes or exist in equilibrium with more oxidized or reduced forms depending on the chemical environment. In environmental remediation, for instance, related nitrogen-containing heterocyclic compounds can be subject to reductive dechlorination processes. researchgate.net

Radical Generation and Electron Transfer Processes in Dihydropyrazines

Dihydropyrazine derivatives can participate in radical generation and electron transfer (ET) processes, which are fundamental to photoredox catalysis and other advanced organic reactions. rsc.org The basic principle involves a single electron transfer (SET) from or to the dihydropyrazine molecule, often initiated by photoexcitation. rsc.orgnii.ac.jp This generates a radical ion pair that can initiate further reactions. nih.gov

N,N-diaryl dihydrophenazines, which share a similar core structure, are effective photoredox catalysts. nih.gov Upon photoexcitation, they can form an intramolecular charge transfer (CT) state which enhances electron transfer rates. nih.gov This excited state can then reduce an alkyl halide to generate a propagating radical, leaving behind a dihydrophenazine radical cation. nih.gov The ability of the dihydropyrazine ring to be both oxidized and reduced makes it a versatile component in designing systems for controlled radical polymerization and other SET-based transformations. rsc.orgnih.gov The transfer of electrons can be mediated by such heterocyclic radicals, which act as intermediate charge carriers in multi-step reaction mechanisms. core.ac.uk

ProcessDescriptionKey SpeciesApplication
Oxidative QuenchingPhotoexcited catalyst loses an electron to a substrate.Dihydropyrazine radical cationPhotoredox Catalysis rsc.org
Reductive QuenchingPhotoexcited catalyst gains an electron from a substrate.Dihydropyrazine radical anionPolymerization nih.gov
Electron Donor-Acceptor (EDA) ComplexA ground-state complex forms between an electron donor and acceptor, which can be photoexcited to initiate SET.EDA complexCatalyst-free radical generation rsc.org

Photochemical Reactivity and Transformation Mechanisms of Dihydropyrazines

The photochemical behavior of dihydropyrazines has been investigated, revealing complex transformation pathways. nih.govacs.org Irradiation with light can induce rearrangements and cyclizations. For example, the photochemistry of 5-aryl-2,3-dihydropyrazine 1,4-dioxides shows that the reaction's direction is dependent on the irradiation wavelength and the solvent used. nih.gov A common feature is the conversion of nitrone moieties into reactive oxaziridine (B8769555) rings, forming bicyclic systems. nih.gov UV light (365 nm) can lead to the cyclization of both nitrone groups, while visible light (450 nm) allows for a more regioselective transformation. nih.gov Such photochemical strategies can also be employed to initiate radical coupling reactions involving related heterocyclic systems. rsc.org These photorearrangements represent powerful methods for synthesizing complex molecular architectures from dihydropyrazine precursors. acs.org

Cycloaddition Reactions and Ring Manipulations of Dihydropyrazines

Dihydropyrazines can participate in cycloaddition reactions, serving as versatile building blocks for constructing more complex heterocyclic systems. nih.gov The cycloaddition behavior of dihydropyrazines towards ketenes has been shown to proceed through a stepwise pathway. nih.gov This involves the formation of a betaine (B1666868) intermediate, followed by an electrocyclization to yield adducts containing a β-lactam ring. nih.gov

The dihydropyrazine ring can act as the diene component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. libretexts.org These reactions are highly valuable in synthesis for forming six-membered rings with significant stereocontrol. libretexts.orgvu.nl Furthermore, the reverse reaction, a retro-Diels-Alder reaction, has been used as a key step in synthesizing specific pyrazines, where a dihydropyrazine intermediate is subjected to thermal conditions to release a volatile molecule and generate the target aromatic system. researchgate.net Anionic [4+2] cycloaddition reactions have also been demonstrated with related dihydropyrazolinone systems, showcasing their utility as efficient dienolates for reaction with various dienophiles. rsc.org

Reaction TypeReactant PartnerIntermediate/PathwayProduct Type
[2+2] CycloadditionKeteneStepwise via betaine intermediateβ-Lactam adduct nih.gov
[4+2] Cycloaddition (Diels-Alder)Dienophile (e.g., alkene, alkyne)Concerted (usually)Fused six-membered ring libretexts.org
Retro-Diels-Alder(none)Thermal eliminationAromatic pyrazine researchgate.net
Anionic [4+2] CycloadditionDienophileAnionic dienolateSubstituted indazolones rsc.org

Spectroscopic and Advanced Analytical Characterization of 2 Pentyl 3,5 Dimethyl 5,6 Dihydropyrazine

Mass Spectrometry (MS) Applications in Structural Elucidation and Fragmentation Analysis

Mass spectrometry, particularly when coupled with gas chromatography, serves as a powerful tool for the structural elucidation of pyrazine (B50134) derivatives. The electron ionization (EI) mass spectra of alkyl-dimethylpyrazines exhibit characteristic fragmentation patterns that are instrumental in identifying their substitution patterns. researchgate.net For instance, the fragmentation of related compounds like 2,5-dimethyl-3-pentylpyrazine (B15346634) provides insights into the expected fragmentation of 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine. researchgate.net

The fragmentation mechanisms of similar heterocyclic compounds, such as N-[5,5-dimethyl-2(5H)-thienyliden]amines, have been studied in detail, revealing that the molecular ions undergo fragmentation involving both bond ruptures and skeletal rearrangements. arkat-usa.org The nature of the substituents on the ring significantly influences the fragmentation pattern. arkat-usa.org In the analysis of dihydropyrazines, a major side-product of their synthesis was identified as a symmetrical dimer using GC-MS, alongside NMR and X-ray diffraction studies, highlighting the capability of MS in identifying unexpected products. nih.gov

Table 1: Key Mass Spectral Data for Related Pyrazine Compounds

CompoundMolecular WeightKey Fragment Ions (m/z)Reference
2,5-Dimethylpyrazine (B89654)108.14 g/mol 108, 93, 67, 53, 42 nist.gov
2-Ethyl-3,5-dimethylpyrazine (B18607)136.19 g/mol 136, 121, 108, 94, 80, 67, 53, 42 nist.gov

Note: This table is interactive and can be sorted by clicking on the column headers.

Chromatographic Techniques for Separation and Identification (e.g., Gas Chromatography-Mass Spectrometry)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile compounds like this compound. The chromatographic separation of pyrazine isomers can be challenging. For example, the unambiguous identification of isomeric pairs such as 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine (B82492) can be difficult with standard GC-MS setups. vscht.cz To overcome these challenges, comprehensive two-dimensional GC coupled to time-of-flight mass spectrometry (GC×GC–TOFMS) can be employed to improve chromatographic separation. vscht.cz

In the analysis of complex samples, such as sea cucumber peptide powders, purge and trap-GC-MS (P&T-GC-MS) has been utilized to detect volatile compounds, including pyrazine derivatives. nih.gov This technique is particularly useful for extracting and concentrating volatile and semi-volatile organic compounds from a sample matrix.

Method Development for Detection and Quantification in Complex Matrices

Developing robust analytical methods for the detection and quantification of this compound in complex matrices is essential for accurate analysis. This involves careful sample preparation, mitigation of matrix effects, and thorough method validation.

Sample preparation is a critical step that aims to convert a real-world matrix into a sample suitable for analysis. scispace.com Techniques like solid-phase extraction (SPE) are commonly used to extract, concentrate, and clean up samples, offering advantages over traditional liquid-liquid extraction. scispace.com For some analyses, derivatization may be necessary to improve the chromatographic and detection properties of the analyte. nih.gov

Matrix effects, which are the alteration of an analytical signal by co-eluting compounds from the sample matrix, are a significant concern in quantitative analysis, especially in mass spectrometry. bataviabiosciences.comresearchgate.net These effects can lead to either signal suppression or enhancement, affecting the accuracy and precision of the results. bataviabiosciences.comrestek.com

Strategies to mitigate matrix effects include:

Dilution: Minimizing the concentration of matrix components by diluting the sample extract. chromatographyonline.com

Improved Cleanup: Employing more effective sample cleanup procedures to remove interfering substances. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample to compensate for matrix effects. analchemres.org

Use of Internal Standards: Adding a stable isotopically labeled internal standard that behaves similarly to the analyte can help to correct for matrix effects. researchgate.net

Validation of an analytical method is crucial to ensure that it provides reliable and reproducible results. scielo.br The validation process involves evaluating several parameters, including accuracy, precision, specificity, linearity, range, and robustness. ikev.orggavinpublishers.com

Accuracy refers to the closeness of the measured value to the true value and is often expressed as percent recovery. gavinpublishers.com

Precision measures the closeness of agreement between a series of measurements from the same sample. ikev.org

Specificity is the ability of the method to accurately measure the analyte in the presence of other components. demarcheiso17025.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ikev.org

The validation process ensures that the analytical method is fit for its intended purpose and provides confidence in the generated data. scielo.br

Theoretical and Computational Chemistry Studies on 2 Pentyl 3,5 Dimethyl 5,6 Dihydropyrazine

Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Orbital Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for investigating the molecular and electronic structures of molecules like dihydropyrazine (B8608421) derivatives. nih.gov Methods such as Density Functional Theory (DFT) and Molecular Orbital (MO) theory provide deep insights into the distribution of electrons within a molecule, which is crucial for predicting its stability and reactivity. earthlinepublishers.comresearchgate.net

DFT calculations are widely used to determine the ground-state properties of molecules, including their optimal geometry, total energy, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that a molecule is more easily excitable and thus more chemically reactive. earthlinepublishers.comresearchgate.net For instance, DFT studies on dinitro-[1H,4H]-dihydropyrazines have successfully calculated these electronic properties to understand their stability and potential antiaromaticity. earthlinepublishers.com

MO theory, particularly through semi-empirical calculations, has been applied to dihydropyrazine derivatives to elucidate the relationship between their chemical structure and biological activity. jst.go.jp These calculations can determine properties such as ionization potential and electrostatic potential values. jst.go.jp Such analyses have suggested that the reactivity of the dihydropyrazine ring, specifically its ability to release electrons and generate radicals, is a key factor in its activity. jst.go.jp The arrangement of substituents on the ring can influence these electronic properties through effects like hyperconjugation. jst.go.jp

Below is a table illustrating the typical electronic properties that are calculated for dihydropyrazine systems using quantum chemical methods.

PropertyDescriptionSignificance in Reactivity Prediction
Total Energy The total energy of the molecule in its optimized geometry.Indicates the thermodynamic stability of the molecule.
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.Higher HOMO energy often corresponds to a better electron donor and greater reactivity toward electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.Lower LUMO energy often corresponds to a better electron acceptor and greater reactivity toward nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap is associated with higher chemical reactivity, lower kinetic stability, and higher polarizability. earthlinepublishers.comresearchgate.net
Ionization Potential The energy required to remove an electron from the molecule.Lower ionization potential suggests the molecule is more easily oxidized. jst.go.jp
Electron Affinity The energy released when an electron is added to the molecule.Higher electron affinity suggests the molecule is more easily reduced.

Structure-Reactivity Relationships and Mechanistic Predictions for Dihydropyrazine Derivatives

Computational chemistry provides a powerful framework for establishing structure-reactivity relationships and predicting the mechanisms of chemical reactions involving dihydropyrazine derivatives. These studies explain how modifications to a molecule's structure influence its chemical behavior.

Research on various dihydropyrazine derivatives has shown that their activity can be significantly enhanced by the introduction of specific substituent groups. jst.go.jp For example, adding a methyl or phenyl group to the dihydropyrazine ring was found to increase its DNA strand-breakage activity. jst.go.jp Molecular orbital calculations suggested this enhancement is due to the increased ease of electron release from the dihydropyrazine ring, which is facilitated by a molecular configuration that supports hyperconjugation. jst.go.jp This establishes a clear relationship: the electron-donating nature of substituents on the dihydropyrazine ring correlates with increased reactivity in radical-generating pathways. jst.go.jp

Furthermore, DFT calculations have been instrumental in predicting reaction mechanisms. The cycloaddition behavior of dihydropyrazines with ketenes, for instance, was investigated using DFT. nih.gov The calculations revealed that the reaction likely proceeds through a stepwise pathway, involving an orientation complex that forms before a betaine (B1666868) intermediate, which then undergoes electrocyclization. nih.gov This level of mechanistic detail is difficult to obtain through experimental means alone and showcases the predictive power of computational models. Similarly, while studying the related 1,4-dihydropyridine (B1200194) systems, DFT computations have been used to characterize the nuanced mechanisms of hydride transfer reactions, identifying a continuous spectrum between Alder-Ene and direct transfer pathways. chemrxiv.org

Conformational Analysis and Stereochemical Considerations of Dihydropyrazine Ring Systems

The 5,6-dihydropyrazine ring is a six-membered non-aromatic heterocycle, meaning it is not planar. To minimize internal strain, such as torsional and steric strain, the ring adopts puckered three-dimensional conformations. nih.gov Computational methods, including molecular dynamics (MD) simulations and DFT calculations, are essential for exploring the possible conformations and their relative stabilities. nih.govnih.gov

Studies of substituted 1,4-dihydropyrazine (B12976148) derivatives have indicated that the ring can adopt a boat conformation . researchgate.net In general, six-membered rings can exist in several non-planar shapes, with the most common being the chair, boat, and twist-boat (or skew-boat) conformations. nih.gov The chair form is typically the most stable for simple rings like cyclohexane (B81311) due to minimized torsional strain. However, the presence of heteroatoms and substituents in the dihydropyrazine ring can alter the energetic landscape, making other conformations, like the boat or twist-boat, more favorable. nih.govresearchgate.net Molecular dynamics simulations on similar six-membered rings have demonstrated the existence of these different forms and the energy barriers for interconversion between them (e.g., chair-chair ring inversion). nih.gov

The specific substituents on the 2-pentyl-3,5-dimethyl-5,6-dihydropyrazine molecule—a pentyl group at C2 and methyl groups at C3 and C5—play a critical role in determining the preferred conformation by influencing steric interactions.

The table below summarizes the common conformations for six-membered ring systems like dihydropyrazine.

ConformationDescriptionRelative Stability (General)
Chair A staggered conformation with four atoms in a plane and two out of the plane on opposite sides. Minimizes torsional strain.Often the most stable.
Boat An eclipsed conformation with four atoms in a plane and two out of the plane on the same side.Generally less stable than the chair due to torsional strain and steric hindrance ("flagpole" interaction).
Twist-Boat An intermediate conformation between the chair and boat forms.More stable than the boat but typically less stable than the chair.

Biological and Biochemical Research on Dihydropyrazine Derivatives: Mechanistic Insights

Cellular and Molecular Interaction Mechanisms of Dihydropyrazines

The biological activity of dihydropyrazine (B8608421) derivatives is intrinsically linked to their chemical structure, which facilitates interactions with key cellular macromolecules and pathways. Research has focused on their capacity to induce DNA damage and modulate cellular processes through oxidative stress.

Certain dihydropyrazine derivatives have been identified as a novel class of DNA strand-breaking agents. nih.gov The core dihydropyrazine skeleton is believed to be responsible for this activity, which involves the generation of active oxygen radicals in aqueous solutions. nih.gov This DNA-damaging effect can be significantly enhanced by the presence of divalent copper ions (Cu2+) and by the introduction of methyl groups onto the dihydropyrazine ring. nih.gov

In vitro studies using plasmid DNA have demonstrated that various substituted dihydropyrazines can induce strand breaks. nih.gov The activity is influenced by the specific substitution pattern on the ring, as shown in the comparative activity of different derivatives. nih.gov This radical-generating mechanism can lead to apoptosis, or programmed cell death, in exposed cells. nih.gov In vivo studies with compounds like 2,3-dihydro-5,6-dimethylpyrazine have shown that this DNA strand-breakage activity can induce changes in certain organs, suggesting potential internal injuries resulting from these molecular interactions. nih.gov

Table 1: Relative DNA Strand-Breaking Activity of Dihydropyrazine Derivatives in the Presence of Cu2+

Compound Relative Activity
cis-2,3-dimethyl-5,6,7,8,9,10-hexahydroquinoxaline +++++
2,3-dihydro-2,2,5,6-tetramethylpyrazine +++
2,5-dihydro-3,6-dimethylpyrazine ++
trans-2,3-dimethyl-5,6,7,8,9,10-hexahydroquinoxaline ++
2,3-dihydro-2,5,6-trimethylpyrazine +
2,5-Bis(D-arabino-tetrahydroxybutyl)-2,5-dihydropyrazine +
2,3-dihydro-5,6-dimethylpyrazine +

Activity is ranked qualitatively based on findings from agarose (B213101) gel electrophoresis studies. nih.gov

The capacity of dihydropyrazines to generate radicals underlies their significant effects on cellular processes, most notably through the induction of oxidative stress. These compounds are considered potent inducers of oxidative stress among the various products of the Maillard reaction.

The treatment of cell lines with dihydropyrazine derivatives has been shown to trigger morphological changes and activate biochemical pathways associated with apoptosis. nih.gov Key indicators of this process include the detection of apoptosis-related proteins such as cleaved Poly (ADP-ribose) polymerase (PARP) and Stress-activated protein kinase/Jun-amino-terminal kinase (SAPK/JNK). nih.gov The cleavage of PARP is a hallmark of apoptosis, indicating that the DNA damage induced by these compounds is significant enough to initiate the cell death cascade. The activation of the SAPK/JNK pathway further points to a cellular response to chemical and oxidative stress.

Role in Complex Biological and Food Systems

In food and biological systems, dihydropyrazines are primarily known as transient but crucial intermediates in the formation of aroma-active pyrazines. Their generation through both thermal processing and microbial metabolism plays a defining role in the organoleptic quality of many products.

Dihydropyrazines are key precursors to long-chain alkylpyrazines, which are significant contributors to the desirable roasted, nutty, and savory aromas in a wide array of cooked foods. datapdf.comresearchgate.net While dihydropyrazines themselves are often unstable, their formation is a critical step in the development of the final flavor profile.

One proposed mechanism for the formation of a related compound, 2,5-dimethyl-3-pentylpyrazine (B15346634), involves a dihydropyrazine intermediate. datapdf.com This pathway begins with the condensation of aminoketones (formed during the Maillard reaction) to produce a 3,6-dihydropyrazine ring. datapdf.com This reactive intermediate then undergoes an aldol-type condensation with aldehydes that are typically formed from lipid oxidation. datapdf.com For instance, the reaction of a dihydropyrazine with pentanal, a lipid decomposition product, can lead to the formation of a pentyl-substituted pyrazine (B50134). datapdf.com This mechanism explains the presence of long-chain alkyl groups on the pyrazine ring, which cannot be accounted for by sugar and amino acid reactions alone. datapdf.com The final pyrazines, such as dimethylpyrazine, are known for their chocolate, roasted, and nutty aromas. foodb.ca

Table 2: Formation and Aroma Characteristics of Related Alkylpyrazines

Compound Precursors/Intermediates Typical Aroma/Flavor Profile
2,5-Dimethyl-3-pentylpyrazine Dihydropyrazine intermediate, Pentanal Roasted, Nutty datapdf.com
2,5-Dimethylpyrazine (B89654) Amino acids, Sugars Chocolate, Roasted, Musty, Nutty foodb.ca
2-Ethyl-3,5-dimethylpyrazine (B18607) L-threonine nih.govmdpi.com Low odor threshold, Roasted, Nutty researchgate.net
2,3,5,6-Tetramethylpyrazine Amino acids, Sugars Nutty, Earthy researchgate.net

Dihydropyrazines and their oxidized pyrazine counterparts are not only products of thermal reactions but are also synthesized through biochemical pathways in microorganisms and eukaryotes like yeast. researchgate.net Chemoenzymatic synthesis has been demonstrated using whole cells of baker's yeast (Saccharomyces cerevisiae) as a catalyst. researchgate.net In this process, the yeast performs a biotransformation of aliphatic aldehydes to produce acyloins (α-hydroxy ketones). researchgate.net These biologically-produced acyloins can then be reacted chemically with diamines, such as 1,2-propanediamine, under mild conditions to form 5,6-dihydropyrazines. researchgate.net

In various fermented foods, microorganisms utilize amino acids as substrates to produce a diverse range of pyrazines, which implies the formation of dihydropyrazine intermediates. nih.govmdpi.com For example, specific strains of Bacillus subtilis isolated from fermented soybeans can produce pyrazines. nih.gov The type of pyrazine formed is dependent on the starting amino acid; L-threonine is a known precursor for the formation of 2-ethyl-3,5-dimethylpyrazine and 2,5-dimethylpyrazine. nih.govmdpi.com Metabolic engineering of microbes like Escherichia coli has been employed to enhance the synthesis of 2,5-dimethylpyrazine from L-threonine, a pathway that involves the formation of a 3,6-dihydro-2,5-dimethylpyrazine intermediate. nih.gov

Investigation of Receptor Binding and Antagonistic Activities (e.g., Neuropeptide Y receptor studies)

Beyond their role in food chemistry, dihydropyrazine derivatives have been explored for their potential pharmacological activities. A notable area of investigation is their interaction with Neuropeptide Y (NPY) receptors, which are involved in a wide range of physiological processes. nih.govtocris.com

Future Research Directions and Emerging Methodologies for 2 Pentyl 3,5 Dimethyl 5,6 Dihydropyrazine

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches for Dihydropyrazines

The chemical synthesis of dihydropyrazines has traditionally relied on methods that are often energy-intensive and utilize hazardous solvents. The future of dihydropyrazine (B8608421) synthesis is geared towards the adoption of green and sustainable chemistry principles to minimize environmental impact, reduce waste, and improve efficiency. mdpi.com

Novel synthetic strategies are emerging that focus on atom economy, the use of non-toxic solvents, and mild reaction conditions. ingentaconnect.com One promising approach involves the use of organocatalysts, such as (±)-Camphor-10-sulfonic acid, to facilitate the condensation of 1,2-diamines with α,β-dicarbonyl compounds in aqueous media. ingentaconnect.com This method offers high yields, simple workup procedures, and is environmentally benign. ingentaconnect.com

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches for Dihydropyrazines

Feature Traditional Synthetic Methods Emerging Sustainable Methods
Catalysts Often rely on heavy metals or harsh acids/bases. Employ organocatalysts, biocatalysts, or recyclable heterogeneous catalysts. ingentaconnect.comfrontiersin.org
Solvents Typically use volatile and toxic organic solvents. Prioritize water, ionic liquids, or solvent-free ("neat") conditions. ingentaconnect.comnih.gov
Energy Input Often require high temperatures and prolonged heating. Utilize microwave irradiation or conduct reactions at room temperature. mdpi.comingentaconnect.com
Byproducts Can generate significant amounts of chemical waste. Designed for high atom economy, minimizing waste generation. ingentaconnect.com

| Efficiency | May involve multiple steps with complex workup procedures. | Focus on one-pot, multicomponent reactions for streamlined synthesis. frontiersin.org |

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis of Dihydropyrazine Formation

Understanding the kinetics and mechanisms of dihydropyrazine formation requires analytical techniques capable of real-time, in situ monitoring. Future research will increasingly rely on advanced spectroscopic and imaging methods to observe these transient chemical processes as they occur within a reaction mixture or biological matrix.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for structural elucidation and can be adapted for in situ analysis. researchgate.netresearchgate.net For instance, hyphenated techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can track the appearance of intermediates and final products in real-time.

Fluorescence spectroscopy offers a highly sensitive method for studying the interaction of pyrazine (B50134) compounds with other molecules. researchgate.netsemanticscholar.org Changes in fluorescence intensity and shifts in emission maxima can provide valuable information on binding events and conformational changes, which are crucial for understanding how these compounds behave in complex environments. semanticscholar.org Three-dimensional fluorescence spectroscopy and circular dichroism (CD) can further elucidate alterations in the conformation of biomolecules upon interaction with dihydropyrazines. researchgate.net

Table 2: Advanced Analytical Techniques for Dihydropyrazine Research

Technique Application in Dihydropyrazine Research Information Gained
In Situ NMR Spectroscopy Real-time monitoring of reaction progress. Identification of intermediates, reaction kinetics, structural confirmation.
Mass Spectrometry (MS) Detection and quantification of reactants, intermediates, and products. researchgate.net Molecular weight confirmation, fragmentation patterns for structural analysis.
Fluorescence Spectroscopy Studying interactions with biomolecules like proteins. researchgate.netsemanticscholar.org Binding mechanisms (static vs. dynamic quenching), conformational changes. semanticscholar.org

| Circular Dichroism (CD) | Assessing changes in the secondary structure of macromolecules. researchgate.net | Information on how dihydropyrazines affect protein or DNA conformation. researchgate.net |

Mechanistic Studies on Long-Term Biochemical Interactions of Dihydropyrazines

The long-term effects of dihydropyrazines within biological systems are of significant interest. Future research will move beyond simple binding assays to detailed mechanistic studies that explore the chronic biochemical consequences of these interactions. A key area of focus is the interaction of pyrazine derivatives with transport proteins, such as Human Serum Albumin (HSA), which plays a crucial role in the distribution and bioavailability of many compounds. researchgate.net

Multispectral methods combined with molecular dynamics (MD) simulations are powerful tools for investigating these interactions. semanticscholar.org Studies on various pyrazines have shown that they can bind to HSA, primarily through hydrophobic forces, and induce conformational changes in the protein. researchgate.net MD simulations can provide atomic-level insights into the stability of the pyrazine-protein complex over time, revealing which specific amino acid residues are involved in the binding. semanticscholar.org Understanding these long-term interactions is critical for predicting the biological fate and potential bioactivity of compounds like 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine.

Integration of Omics Technologies for Pathway Elucidation Related to Dihydropyrazine Metabolism

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the metabolism of dihydropyrazines from a systems-biology perspective. mdpi.com Integrating these high-throughput methods can reveal the complete metabolic pathway of a compound, identify the enzymes involved, and uncover potential biomarkers of exposure or effect. nih.govmdpi.com

Metabolomics, which analyzes the complete set of small-molecule metabolites in a biological sample, can identify the breakdown products of this compound. nih.gov Transcriptomics (RNA sequencing) and proteomics can then identify which genes and proteins are upregulated or downregulated in response to the compound, pointing to the specific enzymatic pathways responsible for its metabolism. nih.govyoutube.com For example, studies on related nitrogen-containing compounds have successfully used a multi-omics approach to identify changes in glucose metabolism, lipid metabolism, and oxidative stress pathways. nih.gov This integrated approach will be essential for building a comprehensive model of how dihydropyrazines are processed in vivo. researchgate.netnih.gov

Table 3: Role of Omics Technologies in Dihydropyrazine Metabolism Research

Omics Technology Objective Key Outcomes
Genomics Identifies genes encoding metabolic enzymes. nih.gov Uncovers genetic predispositions for certain metabolic pathways.
Transcriptomics Measures gene expression (mRNA levels) in response to exposure. nih.gov Reveals which metabolic pathways are activated or suppressed.
Proteomics Quantifies protein levels and post-translational modifications. mdpi.com Identifies the specific enzymes directly involved in metabolism.

| Metabolomics | Profiles all endogenous and exogenous metabolites. nih.govmdpi.com | Identifies metabolic products of the dihydropyrazine and biomarkers of exposure. nih.gov |

Q & A

Q. What analytical methods are most reliable for confirming the structure of 2-pentyl-3,5-dimethyl-5,6-dihydropyrazine?

  • Methodological Answer : Structural confirmation requires a combination of mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis (e.g., distinguishing isomers via characteristic peaks) and gas chromatography (GC) for purity assessment. NIST Standard Reference Data provides validated mass spectra and retention indices for cross-referencing . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, is critical for resolving regiochemical ambiguities in the dihydropyrazine ring and alkyl substituents .

Q. How is this compound synthesized in laboratory settings?

  • Methodological Answer : A common approach involves condensation reactions between 1,2-diaminopropane and a ketone precursor (e.g., 2-pentyl-3-ketopentane). The reaction typically proceeds under reflux in a polar aprotic solvent, yielding dihydropyrazine intermediates. Isomeric byproducts (e.g., 3,5- vs. 3,6-dimethyl substitution) may form, requiring chromatographic separation . For reproducibility, stoichiometric ratios and temperature control (80–100°C) are critical to minimize side products .

Q. What challenges arise in distinguishing isomers of alkyl-substituted dihydropyrazines?

  • Methodological Answer : Isomers such as 3,5- vs. 3,6-dimethyl substitution exhibit nearly identical molecular weights and similar MS fragmentation patterns. Differentiation relies on high-resolution MS to detect subtle mass differences and 2D NMR techniques (e.g., COSY, NOESY) to map spatial relationships between protons. GC retention times indexed against NIST databases also aid in isomer identification .

Q. Which spectroscopic techniques are optimal for characterizing dihydropyrazine stability under varying pH and temperature?

  • Methodological Answer : UV-Vis spectroscopy monitors electronic transitions sensitive to ring-opening or oxidation. Fourier-transform infrared (FTIR) spectroscopy tracks functional group integrity (e.g., N–H stretches at ~3300 cm1^{-1}). Accelerated stability studies under controlled conditions (e.g., 40°C/75% RH) coupled with HPLC-MS quantify degradation products .

Q. How can isotopic labeling (e.g., 15N^{15} \text{N}15N) be applied to study dihydropyrazine reaction mechanisms?

  • Methodological Answer : Isotopic labeling (e.g., 15N^{15} \text{N}-enriched 1,2-diaminopropane) enables tracing nitrogen incorporation during synthesis. Isotope ratio mass spectrometry (IRMS) quantifies 15N/14N^{15} \text{N}/^{14} \text{N} ratios, while 1H15N^1 \text{H}-^{15} \text{N}-HSQC NMR maps nitrogen connectivity in intermediates. This approach clarifies kinetic vs. thermodynamic control in isomer formation .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in dihydropyrazine synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict preferential formation of 3,5- vs. 3,6-dimethyl isomers. Solvent effects are simulated using the polarizable continuum model (PCM). Experimental validation via GC-MS and NMR refines computational parameters .

Q. What strategies resolve contradictions between experimental and theoretical data in dihydropyrazine studies?

  • Methodological Answer : Discrepancies in reaction yields or isomer ratios often arise from unaccounted solvent interactions or kinetic traps. Microkinetic modeling integrates experimental rate constants with DFT-derived activation energies to reconcile data. Systematic variation of reaction conditions (e.g., solvent polarity, catalyst loading) tests computational predictions .

Q. How can isotopic 2H/1H^2 \text{H}/^1 \text{H}2H/1H analysis elucidate hydrogen transfer pathways in dihydropyrazine formation?

  • Methodological Answer : Deuterium-labeled precursors (e.g., D2O\text{D}_2\text{O}-quenched intermediates) are analyzed via gas chromatography-pyrolysis-IRMS (GC-P-IRMS) to track hydrogen migration. Kinetic isotope effects (KIEs) measured via competitive experiments reveal rate-limiting steps (e.g., hydride shifts vs. ring closure) .

Q. What methodologies enhance regioselectivity in dihydropyrazine synthesis to minimize isomeric byproducts?

  • Methodological Answer : Ligand-accelerated catalysis (e.g., chiral amines or transition-metal complexes) steers regiochemistry by stabilizing specific transition states. Solvent engineering (e.g., ionic liquids) modulates steric and electronic effects. For example, acetonitrile enhances 3,5-dimethyl selectivity by stabilizing planar intermediates .

Q. How can bioactivity of dihydropyrazines be predicted using structure-activity relationship (SAR) models?

  • Methodological Answer :
    Quantitative SAR (QSAR) models correlate electronic descriptors (e.g., HOMO/LUMO energies, logPP) with bioactivity data from analogs (e.g., antimicrobial pyrazolines). Molecular docking against target proteins (e.g., cytochrome P450 enzymes) identifies binding motifs. Experimental validation via enzyme inhibition assays or cell-based toxicity screens refines predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.